

discovery and history of 4-Butyl-3-nitrobenzoic acid

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Compound of Interest

Compound Name: 4-Butyl-3-nitrobenzoic acid

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An In-depth Technical Guide to **4-Butyl-3-nitrobenzoic Acid**: Synthesis, Properties, and Historical Context

Introduction

4-Butyl-3-nitrobenzoic acid is a substituted aromatic carboxylic acid. As a member of the nitrobenzoic acid family, it holds potential as a building block in organic synthesis. While the specific discovery and a detailed history of **4-butyl-3-nitrobenzoic acid** are not extensively documented in scientific literature, its chemical nature places it within a class of compounds that are significant as intermediates in the development of pharmaceuticals and other complex organic molecules.[1][2] Nitrobenzoic acid derivatives, in general, are recognized for their role in creating various heterocyclic compounds with pharmacological relevance.[1] This guide provides a comprehensive overview of the available data, a proposed synthetic route based on established chemical principles, and the broader historical context of related compounds in medicinal chemistry.

Physicochemical Data

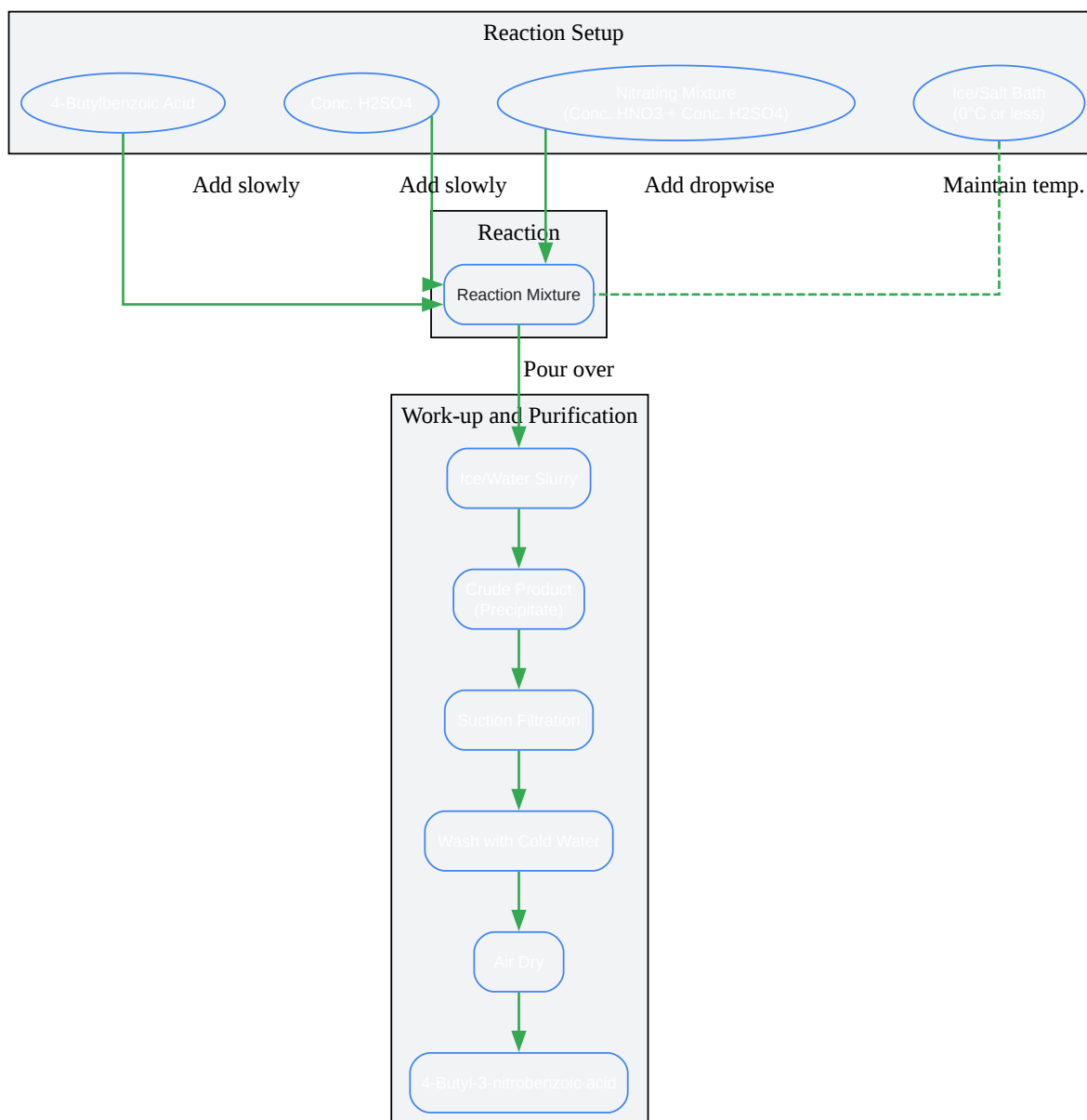
Direct experimental data for **4-butyl-3-nitrobenzoic acid** is not readily available in the cited literature. However, data for the closely related isomer, 4-tert-butyl-2-nitrobenzoic acid, is available and provides an estimation of the compound's properties.[3]

Property	Value (for 4-tert-butyl-2-nitrobenzoic acid)	Reference
Molecular Formula	C ₁₁ H ₁₃ NO ₄	[3][4]
Molecular Weight	223.22 g/mol	[3]
CAS Number	103797-19-9	[3]
XLogP3	3.1	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	4	[3]

Proposed Synthesis and Experimental Protocol

The most direct synthetic route to **4-butyl-3-nitrobenzoic acid** is the electrophilic aromatic substitution (nitration) of 4-butylbenzoic acid. The carboxylic acid group is a meta-director, and the butyl group is an ortho-, para-director. In this case, the directing effects of the two groups would lead to the substitution of the nitro group at the 3-position.

Experimental Workflow Diagram



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Proposed synthesis workflow for **4-Butyl-3-nitrobenzoic acid**.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the nitration of benzoic acid and its derivatives.^{[5][6]}

Materials:

- 4-butylbenzoic acid
- Concentrated sulfuric acid (H_2SO_4)
- Concentrated nitric acid (HNO_3)
- Ice
- Distilled water

Procedure:

- **Preparation of the Nitrating Mixture:** In a flask, slowly add a calculated amount of concentrated sulfuric acid to concentrated nitric acid. This should be done in an ice/salt bath to maintain a temperature at or below 0°C . For each gram of 4-butylbenzoic acid, a mixture of approximately 1 mL of concentrated H_2SO_4 and 0.67 mL of concentrated HNO_3 can be used.^[6]
- **Reaction Setup:** In a separate larger beaker, add 2.5 mL of concentrated sulfuric acid for each gram of 4-butylbenzoic acid to be used.^[6] Cool this beaker in an ice/salt bath to 0°C or less.
- **Addition of Reactant:** Slowly add the dry, solid 4-butylbenzoic acid to the cold sulfuric acid while stirring. It is crucial to maintain the temperature below 5°C throughout the addition to prevent the formation of unwanted side products.^[6]
- **Nitration:** Once the 4-butylbenzoic acid is fully dissolved or has formed a slurry, begin the dropwise addition of the cold nitrating mixture. Use a thermometer to monitor the reaction temperature, ensuring it does not exceed $5\text{-}10^\circ\text{C}$.

- **Reaction Time:** After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.
- **Work-up:** Pour the reaction mixture slowly and with vigorous stirring onto a slurry of crushed ice and water.^[6] A precipitate of the crude **4-butyl-3-nitrobenzoic acid** should form.
- **Isolation and Purification:**
 - Collect the solid product by suction filtration.
 - Wash the precipitate repeatedly with cold water to remove any residual acid.
 - The crude product can be further purified by recrystallization, for example, from an ethanol-water mixture.
 - Allow the purified product to air dry completely.

Historical Context and Potential Applications

The history of drug discovery is closely tied to the availability of versatile chemical intermediates.^[7] The development of early synthetic drugs, such as analgesics and antipyretics, often stemmed from simple chemical modifications of byproducts from the coal-tar industry.^[7]

Substituted nitrobenzoic acids are a cornerstone of modern medicinal chemistry. They serve as precursors for a wide range of more complex molecules. For instance, the nitro group can be reduced to an amine, which can then be further functionalized. The carboxylic acid group allows for the formation of esters, amides, and other derivatives. These transformations are fundamental in the synthesis of novel therapeutic agents. While there are no specific documented applications for **4-butyl-3-nitrobenzoic acid**, its structure makes it a candidate for use in the synthesis of new chemical entities for biological screening. The broader class of nitrobenzoic acids and their derivatives have been investigated for a variety of biological activities, including antibacterial, antifungal, and anticancer properties.^[2]

Conclusion

4-Butyl-3-nitrobenzoic acid is a chemical compound for which a plausible synthetic route can be designed based on well-established principles of organic chemistry. While it does not have a prominent, documented history of discovery, it belongs to a class of compounds—substituted nitrobenzoic acids—that have been instrumental in the advancement of medicinal chemistry and drug discovery. Further research would be needed to isolate and characterize this compound fully and to explore its potential applications as a synthetic intermediate.

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